5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
It’s known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes . The exact effects would depend on the specific targets of the compound and their roles in cellular processes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound.
Formation of the Pyridine Ring: The pyridine ring is often synthesized through a series of reactions involving bromination and subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and thiazole positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3) under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of a thiazole ring, a pyridine ring, and a carboxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities .
Properties
IUPAC Name |
5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-19-15(9-22-10)13-4-2-3-5-14(13)20-16(21)11-6-12(17)8-18-7-11/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGUUFKTQONLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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